molecular formula C13H20N2O2 B14122537 Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate

Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate

Cat. No.: B14122537
M. Wt: 236.31 g/mol
InChI Key: ZKPHRAUCEJJAIL-UHFFFAOYSA-N
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Description

Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(dimethylamino)ethyl)(methyl)amino)benzoate is unique due to its specific structural features, such as the presence of both a dimethylamino group and a benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 4-[2-(dimethylamino)ethyl-methylamino]benzoate

InChI

InChI=1S/C13H20N2O2/c1-14(2)9-10-15(3)12-7-5-11(6-8-12)13(16)17-4/h5-8H,9-10H2,1-4H3

InChI Key

ZKPHRAUCEJJAIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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